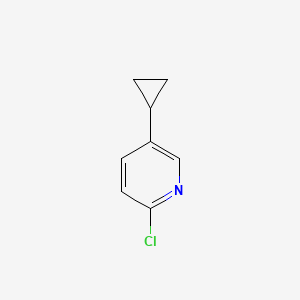

![molecular formula C14H14N2O6 B1453224 3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1236260-10-8](/img/structure/B1453224.png)

3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Overview

Description

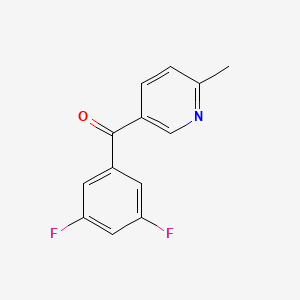

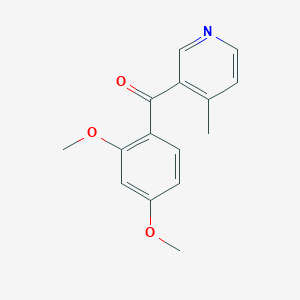

“3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” is a chemical compound . It is part of the class of compounds known as bicyclo hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds .

Synthesis Analysis

The synthesis of such compounds often involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Molecular Structure Analysis

The molecular formula of this compound is C14H14N2O6 . It is a member of the bicyclo[3.1.0]hexane class of compounds , which are characterized by their unique ring structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 306.27 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, are explored for their roles as biocatalyst inhibitors in microbial processes. These compounds are used in the fermentation process to produce biorenewable chemicals. However, at certain concentrations, they inhibit microbial growth due to their impact on cell membranes and internal pH levels. Understanding these inhibitory mechanisms is crucial for engineering microbial strains with enhanced tolerance and performance in industrial applications (Jarboe et al., 2013).

Anticancer Potential of Carboxylic Acid Derivatives

Research into carboxylic acid derivatives, including this compound, highlights their significance in anticancer research. These compounds exhibit various biological activities, with some showing promising anticancer potentials. The structural properties of these acids, such as the presence of methoxy groups and nitrophenyl rings, contribute to their biological activities. Studies focus on synthesizing these derivatives and evaluating their anticancer efficacy against different cancer cell lines, providing insights into their potential as novel anticancer agents (De et al., 2011).

Solvent Applications in Liquid-Liquid Extraction

The application of carboxylic acids as solvents in liquid-liquid extraction (LLX) processes for the recovery of bio-based chemicals is an area of growing interest. The chemical's structural and functional properties make it suitable for extracting carboxylic acids from aqueous solutions. This research area aims to develop efficient and sustainable solvent systems for the recovery of valuable compounds from dilute solutions, contributing to the advancement of green chemistry and bioprocessing technologies (Sprakel & Schuur, 2019).

Synthesis and Functionalization of Heterocyclic Compounds

Studies on the synthesis and biological activities of heterocyclic compounds, such as 3-azabicyclo[3.3.1]nonanones derivatives, have demonstrated the importance of carboxylic acid derivatives in medicinal chemistry. These compounds are synthesized through reactions involving carboxylic acids, showcasing their utility in creating biologically active molecules. Research in this area focuses on developing new synthetic methods and exploring the biological activities of these heterocycles, particularly their antibacterial and antifungal properties (Mazimba & Mosarwa, 2015).

Future Directions

Mechanism of Action

Target of Action

Compounds with a 3-azabicyclo[3.1.0]hexane (3-ABH) fragment are often present in molecules capable of acting on various biological targets and are actively used in drug design . They are found in numerous active pharmaceuticals and natural products .

Mode of Action

The exact mode of action would depend on the specific biological target of the compound. For instance, some 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .

Biochemical Pathways

The affected pathways would also depend on the specific biological target. For example, if the compound acts as a reuptake inhibitor, it would affect the neurotransmitter pathways in the nervous system .

Result of Action

The molecular and cellular effects would depend on the compound’s mode of action and its specific biological targets. For instance, if the compound acts as a reuptake inhibitor, it could lead to increased levels of certain neurotransmitters in the synaptic cleft, potentially alleviating symptoms of certain neurological disorders .

Properties

IUPAC Name |

3-(2-methoxycarbonyl-4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6/c1-22-14(19)10-5-8(16(20)21)2-3-11(10)15-6-7-4-9(7)12(15)13(17)18/h2-3,5,7,9,12H,4,6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNZWNCDQBAUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CC3CC3C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B1453141.png)

![2-chloro-N-{[2-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1453150.png)

![2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide](/img/structure/B1453152.png)